1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C9H7BrO . It is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives .
Synthesis Analysis
The synthesis of (prop-2-ynyloxy) benzene and its derivatives, including this compound, involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%). Low cost, high yields, and easy availability of compounds helped in the synthesis .Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bond(s). There are 12 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), and 1 six-membered .Chemical Reactions Analysis
The terminal alkynes in compounds like this compound undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .Scientific Research Applications
Synthesis and Biological Evaluation
A study developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, including 1-bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene. These compounds were synthesized with good yields (53–85%) using cost-effective materials. One compound, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, showed potent antibacterial effects against Bacillus subtillus, suggesting potential antiurease and antibacterial applications (Batool et al., 2014).
Molecular Structure Analysis
The title compound, (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, a related derivative, was studied for its molecular structure. The analysis of dihedral angles between the methoxy- and bromo-substituted benzene rings provided insights into its molecular conformation (Jasinski et al., 2010).
Crystallographic Properties
3-(Prop-2-yn-1-yloxy)phthalonitrile, another derivative, was examined for its crystallographic properties. The study highlighted the coplanarity of atoms and the formation of supramolecular tapes in the crystal structure, providing valuable information for material science applications (Jan et al., 2013).
Electrochemical Applications
A study on the controlled-potential reduction of derivatives of this compound found applications in the synthesis of tetrahydrofuran derivatives. This research opens pathways for applications in electrochemical syntheses (Esteves et al., 2007).
Dendritic Carbosilane Synthesis
The compound was used as a precursor in the modular construction of dendritic carbosilanes. This method is significant for the synthesis of modified carbosilane dendrimers, which are essential in materials science and nanotechnology (Casado & Stobart, 2000).
Properties
IUPAC Name |
1-bromo-2-methyl-4-prop-2-ynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFROZURTDFIDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.